Lipophilicity: Methyl Ester vs. Free Acid and Ethyl Ester
Methyl 3-cyano-5-fluorobenzoate exhibits a calculated LogP of 1.48–1.98, which is intermediate between the more polar free acid and the more lipophilic ethyl ester analog [1][2]. This LogP value places the methyl ester within the optimal lipophilicity range (LogP 1–3) for CNS drug-like properties per Lipinski's Rule of Five [1].
| Evidence Dimension | Calculated partition coefficient (LogP / LogD) |
|---|---|
| Target Compound Data | LogP = 1.48–1.98; LogD (pH 7.4) = 1.98 |
| Comparator Or Baseline | 3-Cyano-5-fluorobenzoic acid (free acid): LogP ≈ 0.5–1.2 (estimated based on carboxylic acid polarity). Ethyl 3-cyano-5-fluorobenzoate (CAS 1261451-55-1): LogP ≈ 2.0–2.5 (estimated based on increased alkyl chain length). |
| Quantified Difference | ΔLogP: Methyl ester is ~0.5–1.0 log units higher than free acid and ~0.5–0.7 log units lower than ethyl ester. |
| Conditions | Calculated values from ACD/Labs Percepta and ChemSpider predicted data; LogD measured at pH 7.4 physiological conditions. |
Why This Matters
This lipophilicity profile positions the methyl ester as the preferred intermediate for CNS-targeting programs where balancing solubility and membrane permeability is critical for blood-brain barrier penetration.
- [1] ChemSrc. 3-Cyano-5-fluorobenzoic acid methyl ester (CAS 886732-29-2) physicochemical properties. LogP = 1.48398, PSA = 50.09 Ų. 2018. View Source
- [2] ChemBase. Methyl 3-cyano-5-fluorobenzoate. LogP = 1.9755208, LogD (pH 5.5) = 1.9755208, LogD (pH 7.4) = 1.9755208. View Source
